An In-depth Technical Guide on the Solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in Organic Solvents versus Water
An In-depth Technical Guide on the Solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in Organic Solvents versus Water
Introduction: The Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful therapeutic design. Solubility dictates a molecule's behavior in various biological and synthetic environments, influencing everything from bioavailability and dosage formulation to its performance in screening assays. Poor solubility can be a significant hurdle, leading to unreliable experimental results and challenges in creating effective drug delivery systems.[1] This guide provides a comprehensive technical overview of the solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a compound commonly known as a Hantzsch ester, contrasting its behavior in organic solvents with its aqueous solubility.[2][3]
This particular molecule and its derivatives are of significant interest in medicinal chemistry, often serving as analogs for calcium channel blockers and other therapeutic agents.[4] A thorough grasp of its solubility profile is therefore not merely academic but a practical necessity for its application in research and development.
Physicochemical Properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which are summarized in the table below. These properties provide the basis for its solubility characteristics.
| Property | Value | Source |
| Chemical Name | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | [2][5] |
| Synonyms | Hantzsch ester, Diludine, Etidin, Diethone | [2][5] |
| Molecular Formula | C₁₃H₁₉NO₄ | [2][5] |
| Molecular Weight | 253.29 g/mol | [2][5] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 178-183 °C | |
| Structure | ||
Solubility Profile: A Comparative Analysis
The solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate exhibits a stark contrast between organic solvents and water. Generally, it is readily soluble in most organic solvents while being poorly soluble in aqueous solutions.[6]
Qualitative Solubility Observations
Numerous sources confirm that Hantzsch esters are soluble in a variety of common organic solvents.[6][7] These include:
-
Alcohols (e.g., ethanol, methanol)
-
Chlorinated solvents (e.g., chloroform, dichloromethane)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Esters (e.g., ethyl acetate)
-
Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide, acetonitrile)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
Conversely, its solubility in water is exceedingly low. This is a critical factor for consideration in pharmaceutical formulations, where aqueous solubility is often a prerequisite for oral bioavailability.
Quantitative Solubility Data (of a Structural Analog)
While precise, publicly available quantitative solubility data for Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is limited, data for the closely related structural analog, Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC), offers a valuable point of reference. The addition of a methyl group at the 4-position is not expected to drastically alter the solubility profile in a qualitative sense, making this data a useful estimation for formulation and experimental design.
| Solvent | Abbreviation | Solubility of DDC (mg/mL) |
| Dimethylformamide | DMF | 30 |
| Dimethyl Sulfoxide | DMSO | 20 |
| Ethanol | EtOH | 20 |
| DMF:PBS (pH 7.2) (1:7) | - | 0.125 |
Source: Cayman Chemical[1]
This data quantitatively underscores the high solubility in organic solvents like DMF, DMSO, and ethanol, and the significantly reduced solubility in a predominantly aqueous buffer solution (PBS).
The Theoretical Underpinnings of Differential Solubility
The principle of "like dissolves like" is the fundamental concept governing the observed solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This principle states that substances with similar polarities are more likely to be soluble in one another.
Molecular Polarity and Intermolecular Forces:
-
Water: Water is a highly polar solvent characterized by strong hydrogen bonding between its molecules. For a substance to dissolve in water, it must be able to overcome these strong intermolecular forces and form favorable interactions with water molecules.
-
Organic Solvents: Organic solvents exhibit a wide range of polarities, from polar aprotic (like DMSO and DMF) and polar protic (like ethanol) to nonpolar (like toluene and hexane).
-
Hantzsch Ester: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a relatively nonpolar molecule. While it possesses polar ester functional groups (C=O and C-O bonds) and a secondary amine (N-H), the overall molecule is dominated by its larger, nonpolar carbon framework. The ester groups can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. However, the molecule's ability to form extensive hydrogen bonding networks is limited compared to its size.
Solubility in Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between the Hantzsch ester and water. The large, nonpolar surface area of the molecule is hydrophobic, leading to its poor aqueous solubility.
Solubility in Organic Solvents: In less polar organic solvents, the intermolecular forces (van der Waals forces, dipole-dipole interactions) are weaker than the hydrogen bonds in water. The Hantzsch ester can more readily interact with these solvent molecules, leading to dissolution. In polar aprotic solvents like DMSO, the strong dipole-dipole interactions between the solvent and the polar ester groups of the solute promote solubility. In polar protic solvents like ethanol, some hydrogen bonding between the solvent and the solute can occur, further enhancing solubility.
Caption: Intermolecular interactions governing solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To empirically determine the solubility of a compound like Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, the shake-flask method is a reliable and widely recognized technique.[8] This method is described in the OECD Test Guideline 105 for determining water solubility.
Objective: To determine the saturation concentration of the Hantzsch ester in a given solvent at a specific temperature.
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (pure solid)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Flasks with stoppers or screw caps
-
Thermostatic shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of the solid Hantzsch ester to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the flask and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture or filter it through a syringe filter that does not adsorb the compound. This step must be performed at the same constant temperature to prevent changes in solubility.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.
-
Analyze the concentration of the Hantzsch ester in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
-
Calculation: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion and Implications for Research
The pronounced difference in solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate between organic solvents and water is a direct consequence of its molecular structure and polarity. Its favorable solubility in a wide range of organic solvents makes it amenable to various organic reactions and purifications, such as recrystallization from ethanol or flash chromatography using mixtures of petroleum ether and ethyl acetate.[7]
However, its poor aqueous solubility presents a significant challenge for its use in biological and pharmaceutical applications. For in vitro biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO, which is then diluted into aqueous media. Care must be taken to avoid precipitation of the compound at the final concentration. For in vivo applications, formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its bioavailability.
References
-
Chemistry Stack Exchange. (2021). Solubility of Hantzsch ester? Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch ester. Retrieved from [Link]
-
PubChem. (n.d.). Hantzsch ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Hantzsch ester - Wikipedia [en.wikipedia.org]
- 3. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Hantzsch ester | C13H19NO4 | CID 70849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hantzsch ester - Enamine [enamine.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. GSRS [precision.fda.gov]
